(3E,5E)-3,5-bis[(2-bromophenyl)methylidene]-1-methylpiperidin-4-one
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Overview
Description
(3E,5E)-3,5-bis[(2-bromophenyl)methylidene]-1-methylpiperidin-4-one is a synthetic organic compound characterized by its unique structure, which includes two bromophenyl groups attached to a piperidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E,5E)-3,5-bis[(2-bromophenyl)methylidene]-1-methylpiperidin-4-one typically involves the condensation of 2-bromobenzaldehyde with 1-methylpiperidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E,5E)-3,5-bis[(2-bromophenyl)methylidene]-1-methylpiperidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the bromophenyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
(3E,5E)-3,5-bis[(2-bromophenyl)methylidene]-1-methylpiperidin-4-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (3E,5E)-3,5-bis[(2-bromophenyl)methylidene]-1-methylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific biological context and require further investigation.
Comparison with Similar Compounds
Similar Compounds
Pentabromophenyl methacrylate: Another brominated compound with different applications.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A compound with a similar brominated aromatic structure.
Uniqueness
(3E,5E)-3,5-bis[(2-bromophenyl)methylidene]-1-methylpiperidin-4-one is unique due to its specific piperidinone core and the presence of two bromophenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H17Br2NO |
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Molecular Weight |
447.2 g/mol |
IUPAC Name |
(3E,5E)-3,5-bis[(2-bromophenyl)methylidene]-1-methylpiperidin-4-one |
InChI |
InChI=1S/C20H17Br2NO/c1-23-12-16(10-14-6-2-4-8-18(14)21)20(24)17(13-23)11-15-7-3-5-9-19(15)22/h2-11H,12-13H2,1H3/b16-10+,17-11+ |
InChI Key |
FAVOOEYXDNBGBH-OTYYAQKOSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CC=CC=C2Br)/C(=O)/C(=C/C3=CC=CC=C3Br)/C1 |
Canonical SMILES |
CN1CC(=CC2=CC=CC=C2Br)C(=O)C(=CC3=CC=CC=C3Br)C1 |
Origin of Product |
United States |
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